molecular formula C18H29N7O B5546566 1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

Cat. No. B5546566
M. Wt: 359.5 g/mol
InChI Key: DLXKGRJXYSCHJB-UHFFFAOYSA-N
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Description

Imidazoles, piperidines, and triazoles are important heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including cyclocondensation, reductive amination, and microwave-assisted synthesis. For example, a study reported a simple synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

Crystal and molecular structures of related compounds can provide insights into the spatial arrangement and interactions within the molecule. For example, the crystal structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives was determined using X-ray crystallography, revealing the planarity of the imidazolopyridine and the conformation of the piperazine part of the molecule (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving these heterocyclic compounds can include substitutions, additions, and cyclizations. For instance, the synthesis of a series of 1,3,5-triazine derivatives through one-pot, multi-component reactions highlights the versatility of these compounds in chemical synthesis (Sadek et al., 2023).

Scientific Research Applications

Imidazole and Piperidine Derivatives in Drug Development

Imidazole and piperidine rings are common in drug molecules due to their versatile pharmacological properties. For example, imidazole derivatives have been explored for their potential as serotonin 5-HT2 antagonists, with some compounds showing potent receptor binding and the ability to inhibit serotonin-induced behaviors in animal models. These findings suggest applications in developing treatments for disorders involving the serotonin system, such as depression and anxiety (Andersen et al., 1992).

Histamine Receptor Ligands

Another study focused on imbutamine analogs, which, like the compound , contain an imidazole ring. These analogs were investigated for their selectivity towards histamine H3 and H4 receptors, indicating a potential for treating allergic reactions and inflammatory conditions by modulating histamine activity (Geyer et al., 2014).

Radiopharmaceutical Applications

Compounds with imidazole moieties have also been explored for radiopharmaceutical applications. For instance, mixed ligand fac-tricarbonyl complexes involving imidazole and piperidine derivatives have been studied for their potential in labeling bioactive molecules, offering a path toward novel diagnostic agents (Mundwiler et al., 2004).

Anticancer Activity

Derivatives of piperazine, another structural component related to the queried compound, have been synthesized and evaluated for anticancer activity. This research suggests the potential for similar compounds to be developed as novel anticancer agents, highlighting the importance of these structural motifs in drug discovery (Kumar et al., 2013).

properties

IUPAC Name

1-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-4-imidazol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N7O/c1-22(2)13-16-20-21-18(23(16)3)15-6-10-25(11-7-15)17(26)5-4-9-24-12-8-19-14-24/h8,12,14-15H,4-7,9-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXKGRJXYSCHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)CCCN3C=CN=C3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

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